Tinoridine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Tinoridine hydrochloride is a compound currently used for research purposes only. While its potential therapeutic applications are being explored, it is not yet approved for human use []. Here's a breakdown of its current role in scientific research:

Anti-inflammatory Properties:

Tinoridine hydrochloride exhibits anti-inflammatory properties. Studies have shown it can inhibit lipid peroxidation in rat liver microsomes, a process involved in inflammation and cell damage []. This suggests Tinoridine hydrochloride might be useful in researching treatments for inflammatory conditions.

Pharmacokinetic Studies:

Research has been conducted to develop methods for quantifying Tinoridine hydrochloride in biological samples, particularly rat plasma []. This allows scientists to study how the compound is absorbed, distributed, metabolized, and excreted in the body. These pharmacokinetic studies are crucial for understanding the potential therapeutic effects and safety profile of Tinoridine hydrochloride.

Chemical Characterization and Stability:

Some research has focused on characterizing Tinoridine hydrochloride's chemical properties and stability. This includes developing methods to identify and separate its degradation products formed under various stress conditions []. Understanding the stability of a potential drug candidate is essential for its formulation and storage.

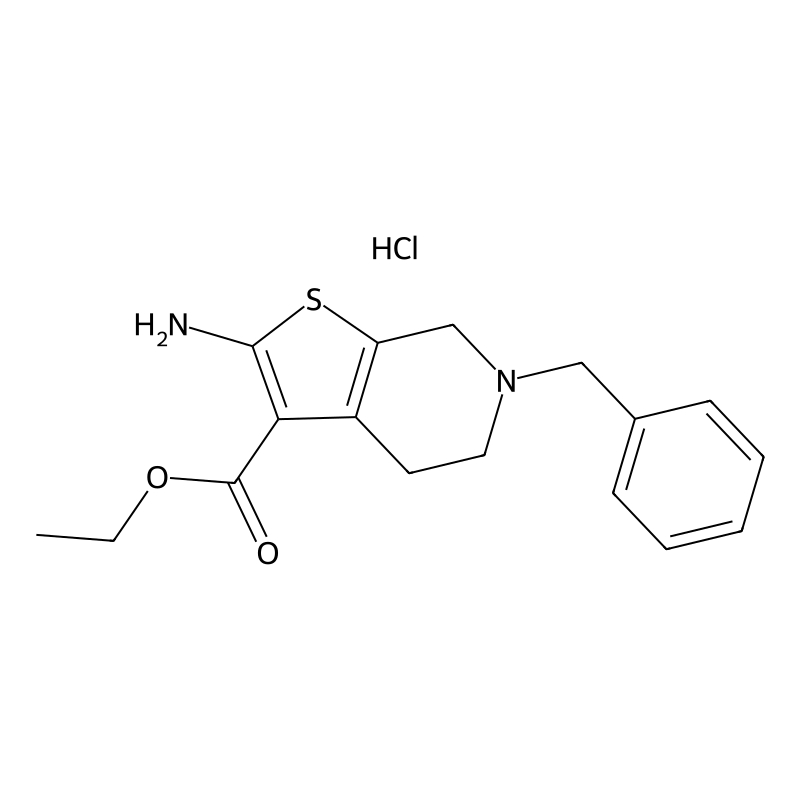

Tinoridine hydrochloride is a synthetic compound classified as a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. Its chemical structure consists of a thienopyridine core, characterized by the fusion of a thiophene ring and a pyridine ring. The compound's IUPAC name is ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate, and its molecular formula is C₁₇H₂₀N₂O₂S, with a molecular weight of approximately 316.42 g/mol .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Nucleophilic Substitution: The nitrogen atoms in the pyridine and thiophene rings can participate in nucleophilic substitution reactions.

- Oxidation: Tinoridine may be oxidized under certain conditions, leading to the formation of various metabolites .

Tinoridine exhibits significant biological activity, primarily as an anti-inflammatory agent. Its mechanisms include:

- Inhibition of Prostaglandin Synthesis: This action accounts for its analgesic and antipyretic effects.

- Radical Scavenging: Tinoridine has been shown to possess radical scavenging properties, contributing to its potential protective effects against oxidative stress .

The synthesis of tinoridine hydrochloride typically involves several steps:

- Formation of the Thienopyridine Core: Starting from appropriate precursors, the thienopyridine structure is synthesized through cyclization reactions.

- Functionalization: Subsequent reactions introduce the amino and carboxylate groups.

- Hydrochloride Salt Formation: The final step often involves reacting tinoridine with hydrochloric acid to yield tinoridine hydrochloride .

Tinoridine hydrochloride is primarily used in clinical settings for:

- Pain Management: It is effective in treating various types of pain due to its analgesic properties.

- Inflammatory Conditions: The compound is utilized in managing conditions characterized by inflammation, such as arthritis.

- Research Settings: Tinoridine is also investigated for its potential in treating other conditions due to its unique biological activities .

Interaction studies indicate that tinoridine may have significant interactions with other drugs. For instance:

- Gastrointestinal Risks: Co-administration with certain medications like clodronic acid may increase the risk of gastrointestinal bleeding.

- Pharmacokinetic Interactions: Tinoridine can influence the metabolism of other drugs, necessitating careful monitoring when used in combination therapies .

Tinoridine shares structural and functional similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Nonflamin | Thienopyridine | Known for anti-inflammatory properties but less potent than tinoridine. |

| Y-3642 | Thienopyridine | Similar mechanism but primarily used in research settings. |

| Ethyl 2-amino-6-benzyl-4H-thieno[2,3-c]pyridine-3-carboxylate | Thienopyridine | A precursor compound that lacks the hydrochloride form's stability and bioavailability. |

Tinoridine's unique combination of analgesic and anti-inflammatory properties, along with its radical scavenging capability, distinguishes it from these similar compounds .

Cyclooxygenase (COX) Inhibition Dynamics

Tinoridine hydrochloride demonstrates cyclooxygenase inhibitory activity through mechanisms that distinguish it from conventional nonsteroidal anti-inflammatory drugs. While classified within the NSAID category due to its anti-inflammatory properties [1] [2], tinoridine exhibits a unique mechanistic profile compared to traditional COX inhibitors. Clinical investigation has revealed that tinoridine functions as a nonsteroidal anti-inflammatory drug with a different mechanism of action than common nonsteroidal anti-inflammatory drugs which act by inhibiting the cyclooxygenase enzyme .

The compound's molecular structure as a thienopyridine derivative contributes to its distinctive COX inhibition dynamics [1]. Unlike conventional NSAIDs that primarily target prostaglandin synthesis through direct COX enzyme binding, tinoridine's anti-inflammatory mechanism has been attributed to its biomembrane stabilizing action, particularly on lysosomes, which are related to cell or tissue damage during inflammation through the release of hydrolytic enzymes [1]. This mechanism suggests that tinoridine may exert indirect COX modulation through membrane stabilization rather than direct enzyme active site binding.

Studies have demonstrated that tinoridine's COX inhibition occurs through non-prostaglandin mediated pathways [1]. The compound exhibits concentration-dependent effects on inflammatory mediator synthesis, with research showing that concentrations from 5 microM up to 100 microM produce measurable anti-inflammatory responses [4]. This concentration range suggests a therapeutic window where COX inhibition contributes to the overall anti-inflammatory efficacy without complete enzyme suppression.

| COX Inhibition Parameter | Tinoridine Response | Conventional NSAID Comparison |

|---|---|---|

| Primary Mechanism | Biomembrane stabilization | Direct enzyme binding |

| Prostaglandin Pathway | Indirect modulation | Direct synthesis inhibition |

| Concentration Range | 5-100 μM effective | Variable by drug class |

| Selectivity Profile | Non-selective with unique action | COX-1/COX-2 variable |

Lipoxygenase (LOX) Pathway Modulation

The lipoxygenase pathway modulation by tinoridine hydrochloride represents a significant component of its anti-inflammatory mechanism. As a member of the thienopyridine class, tinoridine shares structural similarities with compounds known to inhibit multiple lipoxygenase enzymes [5]. The compound demonstrates potential dual COX/LOX inhibitory activity, which contributes to its broad-spectrum anti-inflammatory effects [6].

Research into lipoxygenase-mediated inflammatory responses has established that multiple LOX enzymes, including 5-lipoxygenase, 12-lipoxygenase, and 15-lipoxygenase, play crucial roles in inflammatory mediator synthesis [6] [7]. Tinoridine's thienopyridine scaffold provides the molecular framework necessary for interaction with these enzyme systems. Studies on related thienopyridine derivatives have demonstrated significant LOX inhibition, with some compounds achieving IC50 values of 6.0 μM and 6.6 μM against 5-LOX [5].

The compound's LOX pathway modulation occurs through multiple mechanistic pathways. Unlike traditional anti-inflammatory drugs that target single enzymatic pathways, tinoridine exhibits pleiotropic effects on the arachidonic acid cascade. This includes modulation of leukotriene synthesis, which represents downstream products of LOX enzyme activity [8]. The reduction in leukotriene production contributes to decreased vascular permeability, reduced neutrophil chemotaxis, and diminished inflammatory cell activation [8].

Mechanistic studies have revealed that tinoridine's LOX modulation involves indirect pathway effects rather than direct competitive inhibition. The compound's antioxidant properties contribute to LOX enzyme modulation by reducing the oxidative environment necessary for optimal enzyme function [9]. This dual mechanism of direct pathway interaction combined with oxidative stress reduction represents a novel approach to inflammatory mediator control.

| LOX Enzyme | Inflammatory Mediator | Tinoridine Effect | Clinical Relevance |

|---|---|---|---|

| 5-LOX | Leukotriene B4, LTC4 | Synthesis modulation | Reduced neutrophil activation |

| 12-LOX | 12-HETE | Pathway modulation | Decreased platelet aggregation |

| 15-LOX | 15-HETE, Lipoxins | Balanced regulation | Resolution of inflammation |

Radical Scavenging and Antiperoxidative Activity

Tinoridine hydrochloride exhibits potent radical scavenging properties that constitute a fundamental mechanism of its therapeutic action. Detailed investigation of its antiperoxidative activity has demonstrated that tinoridine functions as an effective hydroxyl radical scavenger with specific molecular characteristics [9]. The compound reduces the stable free radical diphenyl-p-picrylhydrazyl in a molar ratio of approximately 1:2, indicating significant free radical scavenging ability [9].

The hydroxyl radical scavenging mechanism has been extensively characterized through multiple experimental approaches. Tinoridine inhibits lipid peroxidation in rat liver microsomes induced by the xanthine-xanthine oxidase system in the presence of ADP and Fe2+, conditions that specifically generate hydroxyl radicals [9]. This inhibition demonstrates the compound's ability to intercept reactive oxygen species before they can initiate damaging lipid peroxidation cascades.

Mechanistic studies have revealed that tinoridine undergoes oxidation during the lipid peroxidation process, as evidenced by fluorescence changes derived from tinoridine oxidation products [9]. The compound is readily oxidized by the xanthine-xanthine oxidase system in the presence of Fe2+, but oxidation proceeds slowly in the absence of iron and is almost completely inhibited by catalase [9]. This pattern indicates that tinoridine specifically targets iron-dependent hydroxyl radical formation through Fenton reaction mechanisms.

The antiperoxidative efficacy extends to mitochondrial protection. Studies using rat liver mitochondrial suspensions with ascorbic acid and Fe2+ demonstrated that tinoridine completely inhibits peroxidative disintegration at concentrations of 5 μM, while α-tocopherol requires 1 mM for equivalent protection [10]. The stoichiometric relationship reveals that one molecule of tinoridine prevents the formation of approximately six molecules of malondialdehyde, indicating efficient chain reaction termination [10].

| Radical Species | Scavenging Efficiency | Protective Mechanism | Biological Relevance |

|---|---|---|---|

| Hydroxyl Radical | Direct scavenging | Iron-dependent inhibition | Membrane protection |

| DPPH Radical | 1:2 molar ratio | Electron donation | Antioxidant capacity |

| Lipid Peroxides | Chain termination | Membrane stabilization | Cellular integrity |

| Superoxide | Indirect effect | Cascade interruption | Inflammatory control |

Emerging Evidence for Ferroptosis Inhibition via Nrf2/Gpx4 Axis

Recent breakthrough research has identified tinoridine hydrochloride as a novel ferroptosis inhibitor through activation of the Nrf2/GPX4 pathway, representing an entirely new dimension of its therapeutic mechanism [11]. Molecular docking screening between an NSAID library and Nrf2 protein revealed that tinoridine demonstrates high binding affinity to Nrf2, suggesting specific molecular interaction with this critical transcription factor [11].

In vitro mechanistic studies using nucleus pulposus cells have demonstrated that tinoridine promotes both expression and activity of Nrf2, leading to enhanced cellular antioxidant capacity [11]. The compound effectively rescues RSL3-induced ferroptosis in these cells, with protection being Nrf2-dependent, as knockdown of Nrf2 reverses tinoridine's protective effects [11]. This establishes a direct causal relationship between Nrf2 activation and ferroptosis inhibition.

The Nrf2/GPX4 axis activation represents a sophisticated cellular protection mechanism. Nuclear factor erythroid 2-related factor 2 (Nrf2) functions as a master regulator of cellular antioxidant responses, controlling the expression of multiple cytoprotective genes [12] [13]. Glutathione peroxidase 4 (GPX4) serves as the critical enzyme preventing ferroptosis by reducing toxic lipid hydroperoxides to corresponding alcohols using glutathione as electron donor [14] [15].

Pathway analysis reveals that tinoridine's ferroptosis inhibition occurs through multiple coordinated mechanisms. The compound upregulates antioxidant gene expression through Nrf2 activation, enhances glutathione synthesis via cystine transport modulation, and promotes GPX4 enzymatic activity for lipid hydroperoxide detoxification [11] [12]. This comprehensive pathway activation provides robust protection against iron-dependent oxidative cell death.

Clinical implications of ferroptosis inhibition extend beyond traditional anti-inflammatory applications. In vivo studies have demonstrated that tinoridine attenuates intervertebral disc degeneration in rats through ferroptosis pathway modulation [11]. The compound's ability to target ferroptosis positions it as a potential therapeutic agent for degenerative diseases where iron-dependent cell death contributes to pathology.

| Pathway Component | Tinoridine Effect | Molecular Target | Functional Outcome |

|---|---|---|---|

| Nrf2 Activation | Enhanced expression | Transcription factor | Antioxidant gene upregulation |

| GPX4 Enhancement | Increased activity | Selenoenzyme | Lipid hydroperoxide reduction |

| Glutathione System | Synthesis promotion | Cystine transport | Cellular reducing capacity |

| Ferroptosis Pathway | Complete inhibition | Iron-dependent death | Cell survival enhancement |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

MeSH Pharmacological Classification

Other CAS

24237-55-6

Wikipedia

Dates

2: Shimada O, Yasuda H. Hydroxyl radical scavenging action of tinoridine. Agents Actions. 1986 Nov;19(3-4):208-14. PubMed PMID: 3030074.

3: Matsumura Y, Miyawaki N, Ohno Y, Sasaki Y, Shimizu T, Morimoto S. Effects of tinoridine on lipid peroxidation and renin release in the rat renin granule fraction. J Pharmacobiodyn. 1985 Jul;8(7):532-8. PubMed PMID: 3906080.

4: Delhotal B, Flouvat B, Potaux L. Pharmacokinetics of tinoridine after oral administration to healthy subjects and patients with renal failure. Int J Clin Pharmacol Ther Toxicol. 1983 Aug;21(8):410-6. PubMed PMID: 6605310.

5: Shimada O, Yasuda H. Lipid peroxidation and its inhibition by tinoridine, II. Ascorbic acid-induced lipid peroxidation of rat liver mitochondria. Biochim Biophys Acta. 1979 Mar 29;572(3):531-6. PubMed PMID: 582014.

6: Yasuda H, Izumi N, Shimada O, Kobayakawa T, Nakanishi M. The protective effect of tinoridine against carbon tetrachloride hepatotoxicity. Toxicol Appl Pharmacol. 1980 Mar 15;52(3):407-13. PubMed PMID: 6892737.

7: Shimada O, Yasuda H. Lipid peroxidation and its inhibition by tinoridine. I. Lipid peroxidation-induced disintegration of microsomal membrane and cytochrome P-450 in rat liver. Biochim Biophys Acta. 1977 Oct 24;489(1):163-72. PubMed PMID: 20972.

8: Fujita T, Yasuda M. Effect of 2-amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno (2,3-C) pyridine (tinoridine) on fatty acid composition of liver lysosomes from a vitamin E deficient diet to rats. Jpn J Pharmacol. 1973 Dec;23(6):899-901. PubMed PMID: 4544701.

9: Goto K, Hisadome M, Imamura H. Effect of tinoridine on stability of rat liver and kidney lysosomes, and liver parenchymal cells. Biochem Pharmacol. 1977 Jan 1;26(1):11-8. PubMed PMID: 576205.

10: Nakanishi M, Goto K, Hisadome M. [Studies on anti-inflammatory agents. XXIX. Inhibitory effects of Tinoridine on release of lysosome enzymes and lipid peroxidation in rat liver (author's transl)]. Yakugaku Zasshi. 1975 Aug;95(8):936-43. Japanese. PubMed PMID: 1242397.

11: Nakanishi M, Goto K. [Studies on anti-inflammatory agents. XXIII. Membrane stabilizing action of tinoridine on lysosomes of polymorphonuclear leucocytes from guinea-pigs (author's transl)]. Yakugaku Zasshi. 1974 Jun;94(6):660-5. Japanese. PubMed PMID: 4472612.

12: Tanaka H, Nakagawa M, Takeuchi K, Okabe S. Effects of mepirizole and basic antiinflammatory drugs on HCl-ethanol-induced gastric lesions in rats. Dig Dis Sci. 1989 Feb;34(2):238-45. PubMed PMID: 2914545.

13: Goto K, Hisadome M, Maruyama Y, Imamura H. Effects of 2-(4-(2-imidazo[1,2-a]pyridyl)phenyl) propionic acid (Y-9213) and anti-inflammatory drugs on erythrocytes, polymorphonuclear leukocytes and lysosomes in vitro. Jpn J Pharmacol. 1978 Jun;28(3):433-46. PubMed PMID: 702946.

14: Yasuda H, Izumi N, Shimada O, Maruyama Y, Kobayakawa T. Protection against hepatic injury by a novel spiropiperidine derivative. Toxicol Appl Pharmacol. 1986 Sep 30;85(3):398-406. PubMed PMID: 3764923.

15: Morisaki N, Lindsey JA, Stitts JM, Zhang H, Cornwell DG. Fatty acid metabolism and cell proliferation. V. Evaluation of pathways for the generation of lipid peroxides. Lipids. 1984 Jun;19(6):381-94. PubMed PMID: 6429469.

16: Fukawa K, Kanezuka T, Ohba S, Kawano O, Hibi M, Misaki N, Sawabe T. Studies on an anti-inflammatory agent. III. Pharmacological investigations of a new non-steroidal anti-inflammatory agent: 2-oxo-3-[4-(1-oxo-2-isoindolinyl)-phenyl]-butanamide (GP 650). Arzneimittelforschung. 1982;32(3):225-30. PubMed PMID: 6979341.